c-Met-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H10Cl3F2N3O2S |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

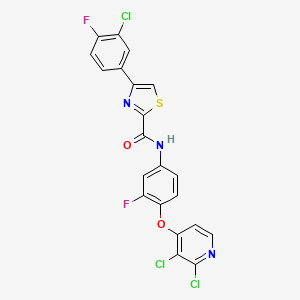

4-(3-chloro-4-fluorophenyl)-N-[4-[(2,3-dichloro-4-pyridinyl)oxy]-3-fluorophenyl]-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C21H10Cl3F2N3O2S/c22-12-7-10(1-3-13(12)25)15-9-32-21(29-15)20(30)28-11-2-4-16(14(26)8-11)31-17-5-6-27-19(24)18(17)23/h1-9H,(H,28,30) |

InChI Key |

GHPITRYTCJACRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)Cl)Cl)F)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

c-Met-IN-22: A Technical Overview of its Discovery and Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of c-Met-IN-22, a potent and orally active inhibitor of the c-Met receptor tyrosine kinase.

Introduction to c-Met and Its Role in Oncology

The c-Met proto-oncogene encodes the c-Met protein, also known as the hepatocyte growth factor receptor (HGFR).[1] This receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, survival, motility, and morphogenesis.[1][2] Under normal physiological conditions, the HGF/c-Met signaling pathway is tightly regulated and essential for embryonic development and tissue repair.[3] However, dysregulation of this pathway through mechanisms such as gene amplification, activating mutations, or protein overexpression is strongly implicated in the development and progression of numerous human cancers.[3][4] Aberrant c-Met signaling can drive tumor growth, angiogenesis, invasion, and metastasis, making it a compelling target for therapeutic intervention in oncology.[4][5]

Discovery of this compound (Compound 51am)

This compound, also referred to as compound 51am, was identified as a potent inhibitor of c-Met. Its discovery is part of the broader effort to develop small molecule inhibitors that can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its enzymatic activity and downstream signaling.[5]

Biological Activity and Pharmacokinetics

This compound has demonstrated significant inhibitory activity against the c-Met kinase and potent anti-proliferative effects in various cancer cell lines. Furthermore, it has shown activity against several drug-resistant mutants of c-Met.

In Vitro Activity

The in vitro inhibitory and anti-proliferative activities of this compound are summarized in the tables below.

| Target | IC50 (nM) |

| c-Met | 2.54 |

| c-Met Mutants | |

| tH1094R | 93.6 |

| D1228H | 29.4 |

| Y1230H | 45.8 |

| Y1235D | 54.2 |

| M1250T | 26.5 |

| Data sourced from MedchemExpress.[6] |

| Cell Line | Cancer Type | IC50 (µM) |

| MKN-45 | Gastric Cancer | 0.092 |

| A-549 | Lung Cancer | 0.83 |

| HT-29 | Colon Cancer | 0.68 |

| MDA-MB-231 | Breast Cancer | 3.94 |

| HUVEC | Endothelial Cells | 2.54 |

| FHC | Normal Colon Cells | 8.63 |

| Data sourced from MedchemExpress.[6] |

In Vivo Pharmacokinetics in BALB/c Mice

| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Elimination Half-life (h) | Clearance (L/h·kg) |

| Oral (p.o.) | 10 | 69 | 5.6 | 0.87 |

| Intravenous (i.v.) | 1.5 | N/A | 3.2 | N/A |

| Data sourced from MedchemExpress.[6] |

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[3]

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Synthesis of c-Met Inhibitors

While the specific synthetic route for this compound is not publicly available, a general approach for synthesizing potent c-Met inhibitors often involves the construction of a core scaffold, such as a quinoline or pyridine, followed by the addition of various side chains to optimize potency and pharmacokinetic properties. A representative, generalized synthetic workflow is depicted below.

Caption: A generalized workflow for the synthesis of small molecule c-Met inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of c-Met inhibitors.

c-Met Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compound against the c-Met kinase.

Methodology:

-

Recombinant human c-Met enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

A substrate peptide and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

-

IC50 values are determined from the dose-response curves.

Western Blot Analysis for c-Met Phosphorylation

Objective: To confirm the inhibition of c-Met phosphorylation in cells.

Methodology:

-

Cancer cells are treated with the test compound for a specified time.

-

Where appropriate, cells are stimulated with HGF to induce c-Met phosphorylation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This compound has been shown to inhibit c-Met phosphorylation in MKN-45 cells in a dose-dependent manner.[6]

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

-

Cells are treated with the test compound at various concentrations for a specified time.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. This compound has been observed to induce cell cycle arrest at the G2 phase in MNK-45 cells.[6]

Apoptosis Assay

Objective: To evaluate the ability of the compound to induce apoptosis.

Methodology:

-

Cells are treated with the test compound for a specified time.

-

Apoptosis can be assessed by various methods, such as Annexin V/PI staining followed by flow cytometry.

-

For Annexin V/PI staining, treated cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added, and the cells are incubated in the dark.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This compound has been shown to induce apoptosis in a dose-dependent manner.[6]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of the compound in an animal model.

Methodology:

-

The test compound is administered to a cohort of animals (e.g., BALB/c mice) via intravenous (i.v.) and oral (p.o.) routes at specified doses.

-

Blood samples are collected at various time points post-administration.

-

The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including elimination half-life, clearance, and oral bioavailability, are calculated from the plasma concentration-time profiles.

Conclusion

This compound is a potent and orally bioavailable inhibitor of c-Met with significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. Its ability to inhibit wild-type and mutant forms of c-Met, coupled with its favorable pharmacokinetic profile, underscores its potential as a therapeutic agent for the treatment of c-Met-driven cancers. The experimental protocols and pathway information provided in this guide offer a framework for the continued research and development of c-Met inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering, Characterization, and Biological Evaluation of an Antibody Targeting the HGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

The Biological Activity of c-Met-IN-22: A Technical Overview

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical regulator of a multitude of cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through mechanisms such as gene amplification, activating mutations, or protein overexpression is a known driver in the progression and metastasis of various cancers.[2][3] This has established c-Met as a compelling target for therapeutic intervention in oncology.[1][4] c-Met-IN-22 (also referred to as compound 51am) is a potent and orally active inhibitor of c-Met, demonstrating significant antiproliferative and antitumor activities.[5] This technical guide provides an in-depth analysis of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflow.

Quantitative Biological Data

The biological efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Kinase and Cellular Proliferation Inhibition

This compound demonstrates potent inhibition of the c-Met kinase and exhibits broad antiproliferative activity against a panel of human cancer cell lines.

| Target/Cell Line | Assay Type | IC50 |

| c-Met | Kinase Inhibition | 2.54 nM[5] |

| MKN-45 (Gastric Carcinoma) | Antiproliferative | 0.092 µM[5] |

| A-549 (Lung Carcinoma) | Antiproliferative | 0.83 µM[5] |

| HT-29 (Colon Adenocarcinoma) | Antiproliferative | 0.68 µM[5] |

| MDA-MB-231 (Breast Adenocarcinoma) | Antiproliferative | 3.94 µM[5] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Antiproliferative | 2.54 µM[5] |

| FHC (Human Normal Colon Epithelial Cells) | Antiproliferative | 8.63 µM[5] |

Activity Against Drug-Resistant c-Met Mutants

A critical aspect of targeted therapy is the ability to overcome acquired resistance. This compound has shown efficacy against several c-Met mutations known to confer resistance to other inhibitors.

| c-Met Mutant | IC50 (nM) |

| H1094R | 93.6[5] |

| D1228H | 29.4[5] |

| Y1230H | 45.8[5] |

| Y1235D | 54.2[5] |

| M1250T | 26.5[5] |

In Vivo Pharmacokinetics in BALB/c Mice

Pharmacokinetic studies are essential to determine the drug-like properties of a compound. This compound exhibits favorable oral bioavailability and half-life in mice.

| Administration Route | Dose | Bioavailability (F) | Elimination Half-life (t1/2) | Clearance (CL) |

| Intravenous (i.v.) | 1.5 mg/kg | N/A | 3.2 h[5] | N/A |

| Oral (p.o.) | 10 mg/kg | 69%[5] | 5.6 h[5] | 0.87 L/h·kg[5] |

Core Cellular Mechanisms of Action

This compound exerts its antitumor effects through the modulation of key cellular processes, including inhibition of c-Met phosphorylation, induction of cell cycle arrest, and apoptosis.

-

Inhibition of c-Met Phosphorylation: In MKN-45 gastric cancer cells, treatment with this compound at concentrations of 2.5, 5.0, and 10.0 µM for 24 hours resulted in a dose-dependent inhibition of c-Met phosphorylation.[5]

-

Cell Cycle Arrest: Treatment of MKN-45 cells with this compound at concentrations of 0.4, 0.8, and 1.2 µM for 24 hours induced a dose-dependent cell cycle arrest at the G2 phase.[5]

-

Induction of Apoptosis: this compound was shown to induce apoptosis in a dose-dependent manner in cancer cells.[5]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

-

Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The c-Met enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent and a luminometer or spectrophotometer.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Reagents and Materials: Cancer cell lines, this compound, phosphate-buffered saline (PBS), ethanol for fixation, and a DNA staining dye (e.g., propidium iodide) containing RNase.

-

Procedure:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.

-

The fixed cells are washed and then stained with the DNA dye solution.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2 phase would indicate a G2 cell cycle arrest.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the c-Met signaling pathway and a typical workflow for evaluating a c-Met inhibitor.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the evaluation of a c-Met inhibitor.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

c-Met-IN-22: A Technical Guide to its Target Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor c-Met-IN-22 and its target protein, the c-Met receptor tyrosine kinase. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target Interaction and Mechanism of Action

This compound, also identified as compound 51am, is a potent, orally active inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met protein is a key regulator of cellular growth, motility, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[3][4] this compound exerts its therapeutic effects by directly binding to the c-Met kinase domain, thereby inhibiting its enzymatic activity and blocking downstream signaling pathways.[2]

The binding of the natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of pro-survival and pro-proliferative pathways, including the RAS/MAPK and PI3K/Akt cascades.[5] this compound, as a type II inhibitor, is designed to bind to the ATP-binding pocket of the c-Met kinase, preventing the phosphorylation events necessary for pathway activation.[2][6] This inhibition ultimately leads to cell cycle arrest and apoptosis in c-Met dependent cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| c-Met Kinase Inhibition (IC50) | 2.54 nM | Biochemical Assay | [1][2] |

| Antiproliferative Activity (IC50) | 0.092 µM | MKN-45 (Gastric Cancer) | [1] |

| 0.83 µM | A-549 (Lung Cancer) | [1] | |

| 0.68 µM | HT-29 (Colon Cancer) | [1] | |

| 3.94 µM | MDA-MB-231 (Breast Cancer) | [1] | |

| 2.54 µM | HUVEC (Endothelial Cells) | [1] | |

| 8.63 µM | FHC (Normal Colon Epithelial) | [1] |

Table 2: Activity of this compound Against Drug-Resistant c-Met Mutants

| c-Met Mutant | IC50 (nM) | Reference |

| H1094R | 93.6 | [1] |

| D1228H | 29.4 | [1] |

| Y1230H | 45.8 | [1] |

| Y1235D | 54.2 | [1] |

| M1250T | 26.5 | [1] |

Table 3: In Vivo Pharmacokinetic Profile of this compound in BALB/c Mice

| Parameter | Value (at 10 mg/kg, p.o.) | Reference |

| Oral Bioavailability (F) | 69% | [1] |

| Elimination Half-life (t1/2) | 5.6 h | [1] |

| Clearance (CL) | 0.87 L/h·kg | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway and the general workflows for key experiments used to characterize this compound.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflows for characterizing this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

c-Met Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[8]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[7][9]

-

384-well white plates[7]

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the recombinant c-Met enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MKN-45, A-549, HT-29, MDA-MB-231)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[12]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This experiment assesses the ability of this compound to inhibit the phosphorylation of c-Met in cancer cells.

Materials:

-

Cancer cell line (e.g., MKN-45)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cancer cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[1]

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.[15]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]

-

Incubate the membrane with the primary antibodies (anti-phospho-c-Met and anti-total c-Met) overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total c-Met.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., MKN-45)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)[16][17]

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).[1]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[16]

-

Incubate the fixed cells on ice for at least 30 minutes.[16]

-

Wash the cells with PBS and resuspend in PI staining solution.[17]

-

Incubate at room temperature for 15-30 minutes in the dark.[18]

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., a gastric cancer cell line with c-Met amplification)[19]

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., daily).

-

Administer the vehicle control to the control group.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).[21]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-c-Met).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. origene.com [origene.com]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

The Role of c-Met in Signal Transduction: A Technical Guide

A comprehensive overview of the c-Met signaling pathway, its role in cellular processes, and the therapeutic implications of its inhibition. As the specific inhibitor "c-Met-IN-22" is not found in the public scientific literature, this guide will focus on the well-established principles of c-Met signal transduction and the mechanisms of its inhibitors.

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a pivotal role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Its ligand is the hepatocyte growth factor (HGF), also known as scatter factor (SF).[1] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development, tissue regeneration, and wound healing.[2][3] However, aberrant activation of c-Met is a key driver in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][4] Dysregulation can occur through various mechanisms, including activating mutations, gene amplification, protein overexpression, and autocrine or paracrine signaling loops.[2][4]

The c-Met Signaling Cascade

The activation of the c-Met receptor by its ligand, HGF, initiates a complex and multifaceted signaling cascade. HGF binding to the extracellular domain of c-Met induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain (specifically Tyr1234 and Tyr1235).[2] This phosphorylation event creates a docking site for various downstream adaptor proteins and enzymes, leading to the activation of multiple signaling pathways.[5]

The primary signaling pathways activated by c-Met include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and survival.[5]

-

PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and proliferation.[4]

-

STAT3 Pathway: This pathway is involved in cell proliferation and survival.[5]

-

SRC Pathway: This pathway plays a role in cell motility and invasion.[4]

The culmination of these signaling events results in a variety of cellular responses, including increased cell proliferation, survival, motility, invasion, and angiogenesis, all of which are hallmarks of cancer.[5][6]

Negative Regulation of c-Met Signaling

To maintain cellular homeostasis, the c-Met signaling pathway is tightly regulated by several negative feedback mechanisms. These include:

-

Dephosphorylation: Protein tyrosine phosphatases (PTPs) can dephosphorylate the activated c-Met receptor, thereby terminating the signal.[2]

-

Ubiquitination and Degradation: The Cbl ubiquitin ligase can bind to phosphorylated c-Met, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

-

Serine Phosphorylation: Phosphorylation of a serine residue in the juxtamembrane domain can negatively regulate c-Met kinase activity.[2]

c-Met as a Therapeutic Target in Oncology

The integral role of aberrant c-Met signaling in cancer has led to the development of numerous therapeutic strategies aimed at inhibiting this pathway. These inhibitors can be broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. Small-molecule inhibitors typically target the ATP-binding site of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[5] Several c-Met inhibitors, such as crizotinib and cabozantinib, have received FDA approval for the treatment of various cancers.[5]

Quantitative Data on c-Met Inhibition

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for well-characterized c-Met inhibitors to illustrate their potency.

| Inhibitor | Target | IC₅₀ (nM) | Cell Line | Reference |

| SU11274 | c-Met | 10 | GTL-16 | [7] |

| ARQ 197 (Tivantinib) | c-Met | 30 | A549 | [7] |

| Crizotinib | c-Met, ALK | 6 | NCI-H69 | [5] |

| Cabozantinib | c-Met, VEGFR2 | 13 | Various | [5] |

IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the target's activity and can vary depending on the cell line and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of c-Met inhibition and its effects on signal transduction. Below are representative protocols for key experiments in this field.

Western Blotting for c-Met Phosphorylation

This protocol is used to determine the phosphorylation status of c-Met and downstream signaling proteins upon inhibitor treatment.

1. Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with the c-Met inhibitor at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

2. Inhibitor Treatment:

-

Treat cells with a serial dilution of the c-Met inhibitor.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for 72 hours.

3. MTT Addition:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Visualizing c-Met Signaling Pathways and Experimental Workflows

c-Met Signal Transduction Pathway

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Experimental Workflow for Evaluating a c-Met Inhibitor

Caption: A typical workflow for the in vitro evaluation of a c-Met inhibitor.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of c-Met increases the tumor invasion of human prostate LNCaP cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 6. Modulation of c-Met signaling and cellular sensitivity to radiation: potential implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Met is a prognostic marker and potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

c-Met-IN-22 and oncogenic signaling pathways

An In-depth Technical Guide on c-Met-IN-22 and Oncogenic Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical mediator of cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a well-established driver of tumorigenesis and metastasis in a variety of human cancers.[2][3] This has positioned c-Met as a prime therapeutic target for oncology drug development. This technical guide provides a comprehensive overview of a hypothetical, novel c-Met inhibitor, designated this compound. We will delve into its mechanism of action, its impact on key oncogenic signaling pathways, and provide detailed experimental protocols for its preclinical characterization.

The c-Met Signaling Cascade: A Central Oncogenic Driver

The c-Met receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular tyrosine kinase domain. Upon HGF binding, c-Met dimerizes, leading to autophosphorylation of key tyrosine residues within its kinase domain.[4] This activation creates docking sites for various downstream adaptor proteins and enzymes, initiating multiple signaling cascades, most notably the RAS/MAPK and PI3K/Akt pathways.[5]

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3]

-

PI3K/Akt Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.[5]

In many cancers, constitutive activation of c-Met leads to the persistent and uncontrolled signaling through these pathways, promoting malignant phenotypes.

This compound: A Profile of a Potent Kinase Inhibitor

This compound is a theoretical, highly potent, and selective small-molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain. By competitively inhibiting ATP binding, this compound is designed to prevent the autophosphorylation and subsequent activation of the c-Met receptor, thereby blocking downstream oncogenic signaling.

Quantitative Analysis of this compound Potency and Selectivity

The inhibitory activity of this compound has been characterized through a series of in vitro biochemical and cellular assays. The following table summarizes its potency against c-Met and a panel of other kinases to establish its selectivity profile.

| Target Kinase | IC50 (nM) | Assay Type |

| c-Met | 4.9 | Biochemical |

| Phospho-c-Met (cellular) | 15 | Cellular |

| VEGFR2 | 850 | Biochemical |

| EGFR | > 2000 | Biochemical |

| RON | 320 | Biochemical |

| AXL | 680 | Biochemical |

| Note: The data presented for the hypothetical this compound is representative of typical selective c-Met inhibitors for illustrative purposes.[6] |

Visualizing the Impact of this compound on Oncogenic Signaling

The following diagrams illustrate the primary signaling pathways downstream of c-Met and the point of intervention for this compound.

The RAS/MAPK Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. c-Met (HGFR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Characterization of c-Met-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of c-Met-IN-22, a potent and orally active inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments for evaluating the efficacy and mechanism of action of this compound.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its inhibitory activity against the c-Met kinase and its anti-proliferative effects on various cancer cell lines.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| c-Met | 2.54 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MKN-45 | Gastric Cancer | 0.092 |

| A-549 | Lung Cancer | 0.83 |

| HT-29 | Colon Cancer | 0.68 |

| MDA-MB-231 | Breast Cancer | 3.94 |

| HUVEC | Endothelial Cells | 2.54 |

| FHC | Normal Colon Epithelial Cells | 8.63 |

Table 3: Activity of this compound Against Resistant c-Met Mutations

| c-Met Mutant | IC50 (nM) |

| H1094R | 93.6 |

| D1228H | 29.4 |

| Y1230H | 45.8 |

| Y1235D | 54.2 |

| M1250T | 26.5 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

c-Met Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of c-Met by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human c-Met enzyme

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant c-Met enzyme, and the substrate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Record the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MKN-45, A-549, HT-29, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear tissue culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins upon treatment with this compound.

Materials:

-

Cancer cell line (e.g., MKN-45)

-

Hepatocyte Growth Factor (HGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control like anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Culture the cells and starve them in a serum-free medium before treatment.

-

Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with HGF to induce c-Met phosphorylation.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Cancer cell line (e.g., MKN-45)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Materials:

-

Cancer cell line (e.g., MKN-45)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Treat the cells with various concentrations of this compound for a defined period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualizations

c-Met Signaling Pathway and Inhibition by this compound

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for c-Met Phosphorylation

Caption: A typical workflow for Western blot analysis of c-Met phosphorylation.

Methodological & Application

Application Notes and Protocols for c-Met-IN-22 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-22 is a potent and orally active inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of various cancers, making c-Met an attractive target for therapeutic intervention. This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, highlighting its potential as a valuable research tool and a candidate for further drug development.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and c-Met phosphorylation.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Reference |

| c-Met Kinase IC50 | 2.54 nM | [1] |

Anti-proliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKN-45 | Gastric Adenocarcinoma | 0.092 | [1] |

| A-549 | Lung Carcinoma | 0.83 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 0.68 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 3.94 | [1] |

| HUVEC | Umbilical Vein Endothelial | 2.54 | [1] |

| FHC | Normal Colon Epithelial | 8.63 | [1] |

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell growth, proliferation, and survival.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the supplier's handling instructions, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MKN-45)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the drug concentration to determine the IC50 value.

-

Western Blot Analysis of c-Met Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on the phosphorylation of the c-Met receptor.

Materials:

-

Cancer cell line with detectable c-Met expression (e.g., MKN-45)

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Recombinant human HGF (optional, for stimulating c-Met phosphorylation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

-

Rabbit anti-total c-Met

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Experimental Workflow:

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5.0, and 10.0 µM) for a specified time (e.g., 24 hours).[1]

-

For cell lines with low basal c-Met phosphorylation, serum-starve the cells for 4-6 hours before treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-phospho-c-Met and anti-total c-Met) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe for β-actin as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-c-Met signal to the total c-Met signal to determine the relative level of phosphorylation.

-

Concluding Remarks

This compound is a valuable tool for investigating the role of the c-Met signaling pathway in cancer biology. The protocols provided here offer a framework for characterizing the cellular effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and disposal of this compound.

References

Application Notes and Protocols for c-Met-IN-22 In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of c-Met-IN-22, an orally active inhibitor of the c-Met receptor tyrosine kinase, in preclinical in vivo cancer models. The protocols outlined below are based on established methodologies for evaluating c-Met inhibitors in xenograft and transgenic mouse models.

Introduction to c-Met and this compound

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2][3] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cellular processes such as proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling axis, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the progression and metastasis of various human cancers.[1][2][4]

This compound is a potent and orally bioavailable small molecule inhibitor of c-Met with an IC50 of 2.54 nM.[5] It has demonstrated antiproliferative activity and the ability to induce apoptosis in various cancer cell lines.[5] Preclinical in vivo studies are essential to evaluate its therapeutic efficacy, pharmacokinetics, and pharmacodynamics.

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation creates docking sites for various adaptor proteins and downstream signaling molecules, leading to the activation of multiple pathways that drive tumorigenesis.

In Vivo Experimental Workflow

A typical in vivo study to evaluate the efficacy of this compound involves several key stages, from model selection and tumor implantation to treatment and endpoint analysis.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

This compound exhibits favorable oral bioavailability in BALB/c mice.[5]

| Parameter | Value | Route of Administration | Animal Strain |

| Bioavailability (F) | 69% | Oral (p.o.) | BALB/c mice |

| Elimination Half-life (t1/2) | 5.6 h | Oral (p.o.) | BALB/c mice |

| Clearance (CL) | 0.87 L/h·kg | Oral (p.o.) | BALB/c mice |

| Elimination Half-life (t1/2) | 3.2 h | Intravenous (i.v.) | BALB/c mice |

Table 1: Pharmacokinetic profile of this compound in mice. Data sourced from MedchemExpress.[5]

In Vivo Efficacy of c-Met Inhibitors in Xenograft Models (Reference Data)

The following table summarizes in vivo efficacy data from studies with other c-Met inhibitors, which can serve as a reference for designing experiments with this compound.

| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| KRC-00715 | Hs746T (gastric) xenograft | 50 mg/kg, p.o., daily | Significant tumor volume reduction | [6] |

| Tepotinib | EBC-1 (lung) xenograft | 6-15 mg/kg, p.o., daily for 3 weeks | Dose-dependent TGI | [7] |

| MSC2156119J | MHCC97H (liver) xenograft | 10, 30, 100 mg/kg, p.o., daily | Dose-dependent TGI, complete regression | [8] |

| AMG 337 | SNU-620 (gastric) xenograft | 0.3, 1, 3 mg/kg, p.o., daily | Dose-dependent TGI, stasis at 0.3 mg/kg | [9] |

Table 2: Examples of in vivo efficacy of various c-Met inhibitors in mouse xenograft models.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human cancer xenograft model.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

c-Met-dependent human cancer cell line (e.g., MKN-45 or Hs746T for gastric cancer)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

-

Matrigel (optional)

-

Calipers

-

Sterile PBS and cell culture medium

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells during their logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. An equal volume of Matrigel can be mixed with the cell suspension to promote tumor formation.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

-

Treatment Administration:

-

Control Group: Administer the vehicle solution orally (p.o.) once daily.

-

Treatment Group(s): Administer this compound at predetermined doses (e.g., starting with a dose range informed by other c-Met inhibitors, such as 10-50 mg/kg) orally once daily.

-

-

Monitoring: Continue to measure tumor volumes and body weights every 2-3 days to assess efficacy and toxicity.

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).

-

Tissue Collection: At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Pharmacodynamic Analysis of c-Met Inhibition in Tumor Tissue

Objective: To assess the in vivo inhibition of c-Met signaling by this compound in tumor xenografts.

Materials:

-

Tumor-bearing mice from the efficacy study

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against:

-

Total c-Met

-

Phospho-c-Met (e.g., pY1234/1235)

-

Total AKT

-

Phospho-AKT (S473)

-

Total ERK1/2

-

Phospho-ERK1/2 (T202/Y204)

-

GAPDH or β-actin (loading control)

-

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Sample Collection: Collect tumor tissues at a specific time point after the final dose of this compound (e.g., 2-4 hours post-dosing for peak effect). Snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

Protein Extraction: Homogenize the frozen tumor tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels of phosphorylated proteins between the vehicle-treated and this compound-treated groups.

Conclusion

This compound is a promising inhibitor of the c-Met signaling pathway with the potential for in vivo anti-tumor activity. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to evaluate its therapeutic potential. Careful selection of c-Met-dependent tumor models and rigorous pharmacodynamic analysis are crucial for determining the in vivo efficacy and mechanism of action of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

c-Met-IN-22: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-22, also identified as compound 51am, is a potent and orally active inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 2.54 nM.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic development. These application notes provide a summary of the available preclinical data for this compound and a detailed, suggested protocol for conducting mouse xenograft studies to evaluate its in vivo efficacy.

Disclaimer: To date, no mouse xenograft efficacy studies for this compound have been published in the public domain. The following protocol is a recommended approach based on the available pharmacokinetic data and established methodologies for similar compounds.

Preclinical Data Summary

While in vivo efficacy data is not yet available, in vitro and pharmacokinetic studies have been conducted for this compound.

In Vitro Antiproliferative Activity

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MKN-45 | Gastric Cancer | 0.092 |

| A-549 | Lung Cancer | 0.83 |

| HT-29 | Colon Cancer | 0.68 |

| MDA-MB-231 | Breast Cancer | 3.94 |

| HUVEC | Normal Endothelial | 2.54 |

| FHC | Normal Colon | 8.63 |

Data sourced from MedChemExpress and Nan et al. (2023).[1][2]

Pharmacokinetic Profile in Mice

Pharmacokinetic studies in BALB/c mice have demonstrated good oral bioavailability of this compound.[1][2]

| Parameter | Intravenous (1.5 mg/kg) | Oral (10 mg/kg) |

| T½ (h) | 3.2 | 5.6 |

| Clearance (L/h·kg) | 0.87 | - |

| Oral Bioavailability (F) | - | 69% |

Data sourced from MedChemExpress and Nan et al. (2023).[1][2]

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. Key pathways include the RAS/MAPK and PI3K/AKT cascades.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Suggested Protocol: Mouse Xenograft Study

This protocol outlines a suggested methodology for evaluating the in vivo antitumor efficacy of this compound using a human gastric cancer xenograft model.

Experimental Workflow

Caption: Experimental workflow for a mouse xenograft study of this compound.

Materials

-

Compound: this compound

-

Cell Line: MKN-45 (human gastric carcinoma)

-

Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

-

Anesthesia: Isoflurane or equivalent

-

Surgical and Dosing Equipment: Sterile syringes, needles, gavage needles, calipers.

Methods

-

Cell Culture and Tumor Implantation:

-

MKN-45 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

-

Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.

-

-

Tumor Growth Monitoring and Randomization:

-

Tumor growth is monitored three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n = 8-10 mice per group).

-

-

Drug Preparation and Administration:

-

This compound is formulated as a suspension in 0.5% CMC.

-

Suggested Dosage: Based on the pharmacokinetic data, a starting dose of 10-25 mg/kg administered orally (p.o.) once daily (q.d.) is recommended. Dose-response studies may be necessary to determine the optimal therapeutic dose.

-

The control group receives an equivalent volume of the vehicle.

-

Treatment is continued for a predefined period, typically 14-21 days.

-

-

Endpoint Analysis:

-

Animal body weight and tumor volume are measured three times per week throughout the study.

-

The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss, significant changes in behavior) are observed.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).

-

Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Conclusion

This compound is a promising c-Met inhibitor with favorable oral bioavailability. The provided protocol offers a robust framework for initiating in vivo efficacy studies to further characterize its potential as a cancer therapeutic. Careful dose optimization and tolerability assessments will be critical next steps in its preclinical development.

References

Application Notes and Protocols: Preparation of c-Met-IN-22 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of c-Met-IN-22, a potent, orally active inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical driver in the progression of various cancers, making inhibitors like this compound valuable tools in oncological research and drug development. Proper preparation of the stock solution is crucial for ensuring accurate and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the integrity and activity of the compound.

Introduction to this compound

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a key role in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and metastasis of numerous human cancers. This compound is a small molecule inhibitor that targets the kinase activity of c-Met with high potency (IC₅₀ = 2.54 nM), thereby blocking downstream signaling cascades.[1] Its antiproliferative and pro-apoptotic effects have been demonstrated in various cancer cell lines.[1] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.

Quantitative Data Summary

A compilation of the key quantitative data for this compound is presented in Table 1 for easy reference. This information is essential for accurate calculations and preparation of stock solutions.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Catalog Number | HY-157387 | MedchemExpress.com[1] |

| Molecular Weight | 512.74 g/mol | MedchemExpress.com[1] |

| IC₅₀ (c-Met) | 2.54 nM | MedchemExpress.com[1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | MedchemExpress.com |

| Solubility in DMSO | Not explicitly stated. | N/A |

| Appearance | Solid powder | General knowledge |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Pipettes (P1000, P200, P20) and sterile pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-